1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine
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Overview
Description
1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine is a complex organic compound that features a piperidine ring, an imidazole moiety, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine typically involves multi-step organic reactions. One common approach is the condensation of 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole with 4-(chlorosulfonyl)benzoyl chloride, followed by the reaction with piperidine under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazole moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The benzenesulfonyl group can interact with proteins or other biomolecules, altering their function. The overall effect of the compound depends on its specific structure and the nature of its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-4,5-dihydro-1H-imidazole: Shares the imidazole moiety with a methylsulfanyl group.
4-(chlorosulfonyl)benzenesulfonyl chloride: Contains the benzenesulfonyl group.
Piperidine derivatives: Various compounds with the piperidine ring structure.
Uniqueness
1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the imidazole moiety, benzenesulfonyl group, and piperidine ring in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-23-16-17-9-12-19(16)15(20)13-5-7-14(8-6-13)24(21,22)18-10-3-2-4-11-18/h5-8H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURFVAHGAXPFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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